molecular formula C7H4O2S B7893708 3-(Thiophen-3-yl)prop-2-ynoic acid

3-(Thiophen-3-yl)prop-2-ynoic acid

Cat. No.: B7893708
M. Wt: 152.17 g/mol
InChI Key: HNMPQGQEVOSOBZ-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)prop-2-ynoic acid is a thiophene derivative characterized by a sulfur-containing heterocyclic ring attached to a prop-2-ynoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-3-carboxaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to an acyl chloride using thionyl chloride (SOCl2). This is followed by a Sonogashira cross-coupling reaction with prop-2-ynyl bromide in the presence of a palladium catalyst (Pd(PPh3)4) and copper(I) iodide (CuI).

  • Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Catalyst Optimization: Optimization of catalysts and reaction conditions to improve efficiency and reduce by-products.

Types of Reactions:

  • Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-3-carboxylic acid.

  • Reduction: Reduction of the prop-2-ynoic acid moiety can yield 3-(thiophen-3-yl)prop-2-yn-1-ol.

  • Substitution: Substitution reactions at the thiophene ring can introduce various functional groups, enhancing the compound's reactivity and utility.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various electrophiles and nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Thiophene-3-carboxylic acid.

  • Reduction: 3-(thiophen-3-yl)prop-2-yn-1-ol.

  • Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-(Thiophen-3-yl)prop-2-ynoic acid has diverse applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

  • Material Science: Its unique electronic properties make it useful in the design of organic semiconductors and photovoltaic materials.

  • Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 3-(Thiophen-3-yl)prop-2-ynoic acid exerts its effects depends on its specific application:

  • Anti-inflammatory: It may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

  • Anticancer: It may interfere with cellular pathways involved in cancer cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • COX Enzymes: Inhibition of COX-1 and COX-2 enzymes.

  • Apoptosis Pathways: Activation of caspase enzymes leading to programmed cell death.

Comparison with Similar Compounds

3-(Thiophen-3-yl)prop-2-ynoic acid is compared with other thiophene derivatives, such as thiophene-3-carboxylic acid and 3-(thiophen-3-yl)propionic acid:

  • Thiophene-3-carboxylic Acid: Lacks the alkyne group, resulting in different reactivity and applications.

  • 3-(Thiophen-3-yl)propionic Acid: Contains a longer alkyl chain, affecting its physical and chemical properties.

Uniqueness:

  • The presence of the alkyne group in this compound provides unique reactivity and potential for further functionalization.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

3-thiophen-3-ylprop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMPQGQEVOSOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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